7-Bromo-6-methyl-indoline
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Overview
Description
7-bromo-6-methyl-2,3-dihydro-1H-indole: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are important molecules in cell biology and have various biologically vital properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 7-bromo-6-methyl-2,3-dihydro-1H-indole, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Bartoli Indole Synthesis: This method involves the reaction of nitroalkenes with vinyl Grignard reagents.
Larock Indole Synthesis: This method uses palladium-catalyzed annulation of o-iodoanilines with alkynes.
Industrial Production Methods: Industrial production of indole derivatives often involves optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-bromo-6-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the indole ring.
Reduction Reactions: The compound can be reduced to form different reduced states of the indole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include various substituted indole derivatives.
Oxidation Reactions: Products include oxidized indole derivatives.
Reduction Reactions: Products include reduced indole derivatives.
Scientific Research Applications
Chemistry: 7-bromo-6-methyl-2,3-dihydro-1H-indole is used as a building block in organic synthesis to create more complex molecules .
Biology: Indole derivatives, including 7-bromo-6-methyl-2,3-dihydro-1H-indole, have shown potential in biological applications such as antiviral, anti-inflammatory, and anticancer activities .
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with various biological targets .
Industry: Indole derivatives are used in the production of dyes, sanitizers, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 7-bromo-6-methyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The indole ring system can interact with multiple receptors and enzymes, leading to various biological effects . The bromine and methyl substituents can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
6-bromo-1H-indole: Another brominated indole derivative with similar chemical properties.
2,3-dihydro-1H-indole: A reduced form of indole with similar structural features.
Uniqueness: 7-bromo-6-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C9H10BrN |
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Molecular Weight |
212.09 g/mol |
IUPAC Name |
7-bromo-6-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10BrN/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-3,11H,4-5H2,1H3 |
InChI Key |
NVYZMVQKUYHKNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCN2)C=C1)Br |
Origin of Product |
United States |
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